![molecular formula C15H13N3O B8535363 2-Anilino-6-methoxy-quinoxaline CAS No. 216752-43-1](/img/structure/B8535363.png)
2-Anilino-6-methoxy-quinoxaline
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Description
2-Anilino-6-methoxy-quinoxaline is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Introduction to 2-Anilino-6-methoxy-quinoxaline
This compound is a synthetic compound belonging to the quinoxaline family, characterized by its unique chemical structure that includes an aniline moiety and a methoxy group at the 6-position of the quinoxaline ring. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, particularly as a protein tyrosine kinase inhibitor. Such inhibitors are crucial for regulating cellular processes including proliferation, differentiation, and survival, making this compound a potential candidate for treating various diseases, including cancer and neurological disorders.
Cancer Treatment
This compound has shown significant potential in cancer therapy, primarily through its action as a protein tyrosine kinase inhibitor. It has demonstrated efficacy in inhibiting platelet-derived growth factor receptor activity, which is pivotal in managing diseases characterized by excessive cell proliferation and inflammation. The compound's ability to target specific pathways involved in tumor growth and metastasis highlights its therapeutic relevance in oncology.
Neurological Disorders
Research indicates that quinoxaline derivatives, including this compound, may have applications in treating neurological disorders. Their interaction with serotonin receptors suggests a potential role in modulating neurotransmission and addressing conditions such as depression and anxiety. The structural modifications on the quinoxaline scaffold can significantly influence receptor selectivity and potency, making this compound an interesting subject for further studies in neuropharmacology .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of quinoxaline derivatives against various pathogens. For instance, quinoxaline compounds have been tested against Leishmania amazonensis, showing promising results that indicate their potential use in treating neglected tropical diseases. The structure-activity relationship (SAR) studies conducted on these compounds suggest that specific modifications can enhance their efficacy against such pathogens .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Compounds derived from this structure have been shown to repress lipopolysaccharide-induced pro-inflammatory cytokine production, indicating their possible application in treating inflammatory diseases .
Comparative Analysis of Related Compounds
The following table summarizes several compounds related to this compound, highlighting their structural features and notable biological activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Amino-3-(4-methylpiperazin-1-yl)quinoxaline | Contains piperazine substituent | Selective for serotonin receptors |
Quinoxaline | Basic quinoxaline structure | Broad pharmacological activities |
2-Chloroquinoxaline | Chlorine substitution at position 2 | Antimicrobial properties |
6-Methoxyquinoxaline | Methoxy group at position 6 | Potential anti-inflammatory effects |
This table illustrates the diversity within the quinoxaline family and emphasizes how variations in substituents can lead to different biological activities.
Case Study 1: Structure-Activity Relationship Study
A recent SAR study focused on a series of quinoxaline derivatives active against Leishmania amazonensis. The study successfully designed and synthesized new derivatives with improved activity profiles compared to existing compounds. A quantitative structure–activity relationship (QSAR) model was developed, demonstrating excellent predictive capacity for assessing compound efficacy against the promastigote forms of the parasite .
Case Study 2: Anticancer Activity Evaluation
Another investigation assessed the anticancer properties of various quinoxaline derivatives against multiple cancer cell lines. The study found that certain derivatives exhibited significant growth inhibition rates, with specific structural features correlating with increased potency. This highlights the importance of understanding the SAR to optimize drug design for cancer therapies .
Properties
CAS No. |
216752-43-1 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-methoxy-N-phenylquinoxalin-2-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-7-8-13-14(9-12)16-10-15(18-13)17-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |
InChI Key |
PLGGARNJOSQVTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(N=C2C=C1)NC3=CC=CC=C3 |
Origin of Product |
United States |
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